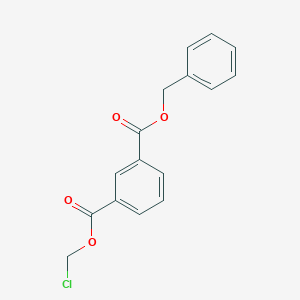
Benzyl chloromethyl benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl chloromethyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It consists of a benzene ring substituted with a benzyl group, a chloromethyl group, and two carboxylate groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl chloromethyl benzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the chloromethylation of benzene derivatives using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl chloromethyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzene-1,3-dicarboxylic acid, while nucleophilic substitution with sodium hydroxide can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl chloromethyl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of benzyl chloromethyl benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating the formation of intermediates and transition states during these reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the carboxylate groups.
Chloromethyl benzene: Contains a chloromethyl group but lacks the benzyl and carboxylate groups.
Benzene-1,3-dicarboxylic acid: Contains carboxylate groups but lacks the chloromethyl and benzyl groups.
Uniqueness
Benzyl chloromethyl benzene-1,3-dicarboxylate is unique due to the presence of both the chloromethyl and carboxylate groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Properties
CAS No. |
87343-49-5 |
|---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
1-O-benzyl 3-O-(chloromethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H13ClO4/c17-11-21-16(19)14-8-4-7-13(9-14)15(18)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
FCUNMUNAMSUASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















